1-Biphenyl-4-yl-2-phenoxy-ethanone, 97%
CAS No.: 29263-70-5
Cat. No.: VC11742437
Molecular Formula: C20H16O2
Molecular Weight: 288.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 29263-70-5 |
---|---|
Molecular Formula | C20H16O2 |
Molecular Weight | 288.3 g/mol |
IUPAC Name | 2-phenoxy-1-(4-phenylphenyl)ethanone |
Standard InChI | InChI=1S/C20H16O2/c21-20(15-22-19-9-5-2-6-10-19)18-13-11-17(12-14-18)16-7-3-1-4-8-16/h1-14H,15H2 |
Standard InChI Key | LHCZUWKAMIZIRI-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC3=CC=CC=C3 |
Canonical SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC3=CC=CC=C3 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure consists of a central biphenyl group (two benzene rings connected by a single bond) with a phenoxy-ethanone substituent at the 4-position. The SMILES notation \text{C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC3=CC=CC=C3 clarifies the connectivity: a ketone group () is bonded to a methylene bridge () that links to a phenoxy group () . The InChIKey uniquely identifies its stereochemical configuration.
Predicted Physicochemical Properties
Though experimental data for this compound is sparse, computational predictions offer preliminary insights:
The collision cross-section (CCS) values, derived from ion mobility spectrometry, suggest a compact molecular geometry in the gas phase, which impacts its behavior in mass spectrometry .
Synthetic Pathways and Optimization
Acetylation of Biphenyl Derivatives
While no direct synthesis method for 1-biphenyl-4-yl-2-phenoxy-ethanone is documented, analogous compounds like 4-phenylacetophenone are synthesized via Friedel-Crafts acylation. For example, biphenyl reacts with acetyl chloride or acetic anhydride in the presence of Lewis acids (e.g., ) to form acetylated derivatives . Adapting this method, phenoxy-acetyl groups could be introduced using phenoxyacetyl chloride under similar conditions.
Reduction and Functionalization
Applications in Pharmaceutical and Material Science
Intermediate in Drug Synthesis
Biphenyl-based ketones are pivotal in synthesizing non-steroidal anti-inflammatory drugs (NSAIDs). For instance, biphenylacetic acid—a derivative of 4-phenylacetophenone—is a precursor to the analgesic bifonazole . The phenoxy group in 1-biphenyl-4-yl-2-phenoxy-ethanone may enhance bioavailability or modulate receptor binding in drug candidates.
Material Science Applications
The compound’s aromaticity and rigid structure suggest utility in liquid crystals or organic semiconductors. Biphenyl derivatives are known for their mesogenic properties, which are critical in display technologies . The phenoxy moiety could further tune electronic properties for optoelectronic devices.
Analytical Characterization Techniques
Spectroscopic Methods
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